2-(6-Aminonaphthalen-2-yl)acetic acid 2-(6-Aminonaphthalen-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15978262
InChI: InChI=1S/C12H11NO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6,13H2,(H,14,15)
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

2-(6-Aminonaphthalen-2-yl)acetic acid

CAS No.:

Cat. No.: VC15978262

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Aminonaphthalen-2-yl)acetic acid -

Specification

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 2-(6-aminonaphthalen-2-yl)acetic acid
Standard InChI InChI=1S/C12H11NO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6,13H2,(H,14,15)
Standard InChI Key BQHNVJYZEAJMHF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)N)C=C1CC(=O)O

Introduction

Chemical Structure and Nomenclature

The molecular formula of 2-(6-Aminonaphthalen-2-yl)acetic acid is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The naphthalene core consists of two fused benzene rings, with substituents at the 2- and 6-positions. The acetic acid group (-CH₂COOH) at position 2 introduces carboxylic acid functionality, while the amino group (-NH₂) at position 6 enhances the compound’s polarity and reactivity.

Key Structural Features:

  • Naphthalene backbone: Provides rigidity and aromaticity, influencing electronic properties.

  • Amino group: Acts as a hydrogen bond donor/acceptor, critical for biological interactions.

  • Acetic acid moiety: Contributes to solubility in polar solvents and potential for salt formation.

The IUPAC name, 2-(6-aminonaphthalen-2-yl)acetic acid, unambiguously defines the substitution pattern. Comparative analysis with structurally similar compounds, such as (2S)-2-amino-2-(naphthalen-2-yl)acetic acid (CAS: 93779-35-2), reveals that positional isomerism significantly alters physicochemical properties . For instance, the LogP value of the related compound is -0.48, suggesting moderate hydrophilicity due to polar functional groups .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(6-Aminonaphthalen-2-yl)acetic acid can be inferred from methods used for analogous naphthalene derivatives. A plausible multi-step approach involves:

  • Nitration of 2-naphthol: Introduction of a nitro group at position 6 using nitric acid in sulfuric acid.

  • Reduction to amine: Catalytic hydrogenation or use of reducing agents (e.g., Fe/HCl) to convert the nitro group to -NH₂.

  • Friedel-Crafts alkylation: Attachment of a chloroacetic acid derivative to position 2, followed by hydrolysis to yield the acetic acid group.

Table 1: Example Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsIntermediate
NitrationHNO₃, H₂SO₄, 0–5°C6-Nitro-2-naphthol
ReductionH₂/Pd-C, ethanol, 25°C6-Amino-2-naphthol
AlkylationClCH₂COCl, AlCl₃, DCM, reflux2-(6-Aminonaphthalen-2-yl)acetyl chloride
HydrolysisH₂O, NaOH, 80°CTarget compound

Industrial-Scale Production

Industrial methods may employ continuous-flow reactors to enhance yield and purity. For example, a steel-bomb reactor operating at 140°C for 96 hours with sodium metabisulfite and ammonium hydroxide could facilitate the alkylation step. Purification typically involves flash chromatography and recrystallization from ethanol/water mixtures.

Physicochemical Properties

The compound’s properties are influenced by its functional groups and aromatic system:

  • Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to the carboxylic acid and amino groups.

  • Melting Point: Estimated >200°C (based on analogs ).

  • LogP: Predicted -0.5 to 0.5, indicating balanced hydrophilicity/lipophilicity.

  • Spectroscopic Data:

    • IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).

    • ¹H NMR (DMSO-d₆): δ 2.8–3.2 (CH₂COO), δ 6.5–8.5 (aromatic protons).

Table 2: Comparative Physicochemical Data

Property2-(6-Aminonaphthalen-2-yl)acetic Acid(2S)-2-Amino-2-(naphthalen-2-yl)acetic Acid
Molecular FormulaC₁₂H₁₁NO₂C₁₂H₁₁NO₂
Molecular Weight201.22 g/mol201.22 g/mol
LogP-0.48 (predicted)-0.48
Heavy Atoms1515

Biological and Pharmacological Applications

Antimicrobial Activity

Naphthalene derivatives with amino and carboxylic acid groups exhibit broad-spectrum antimicrobial properties. For example, 1-(6-Aminonaphthalen-2-yl)ethanone shows MIC values of 50–100 µg/mL against Gram-positive and Gram-negative bacteria. By analogy, 2-(6-Aminonaphthalen-2-yl)acetic acid may disrupt bacterial cell membranes via electrostatic interactions with phospholipids.

TargetEffectOutcome
DNA Topoisomerase IIInhibitionDNA damage, apoptosis
Caspase-3ActivationProteolytic cleavage
Bcl-2DownregulationReduced anti-apoptotic signaling

Fluorescence Applications

The conjugated π-system of naphthalene enables fluorescence emission in the visible range (λₑₘ ≈ 450 nm). Functionalization with electron-donating (-NH₂) and withdrawing (-COOH) groups may shift emission wavelengths, making the compound suitable for bioimaging.

Research Gaps and Future Directions

Despite its potential, direct studies on 2-(6-Aminonaphthalen-2-yl)acetic acid remain sparse. Key research priorities include:

  • Synthetic Optimization: Developing greener catalysts (e.g., enzymatic) for higher yields.

  • In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity.

  • Structure-Activity Relationships: Modifying substituents to enhance bioactivity.

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